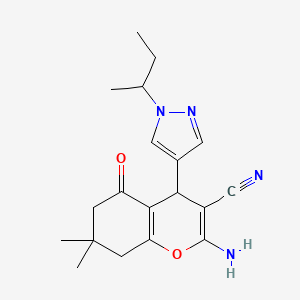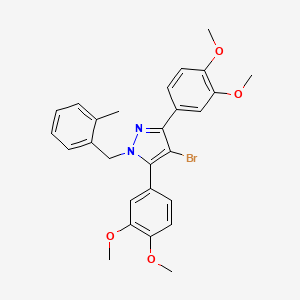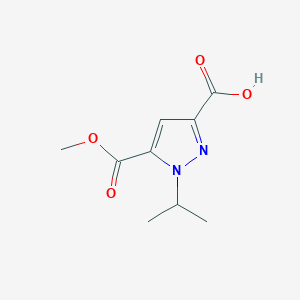![molecular formula C8H6IN3O2 B10913150 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10913150.png)
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 2-position, a methyl group at the 7-position, and a carboxylic acid group at the 5-position. It is a white to off-white crystalline powder that is soluble in various organic solvents such as methanol, ethanol, and dichloromethane .
Preparation Methods
The synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions, followed by iodination and methylation steps . Another method employs β-enaminone derivatives under microwave irradiation to obtain various 2,7-disubstituted products in high yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anticancer activity or enzyme inhibition .
Comparison with Similar Compounds
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 2-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the iodine atom and the methyl group in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C8H6IN3O2 |
|---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6IN3O2/c1-4-2-5(8(13)14)10-7-3-6(9)11-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
UNURBXOPAMNZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dimethyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913069.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10913071.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10913076.png)

![2-Ethyl-1-((6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl)piperidine](/img/structure/B10913088.png)

![N-(3-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913096.png)
![N-(3-chloro-4-fluorophenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913102.png)

![5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913113.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10913131.png)


